

A Technical Guide to the Thermal Stability and Decomposition of 5-Methylnicotinaldehyde

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Compound of Interest

Compound Name: 5-Methylnicotinaldehyde

Cat. No.: B033942

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Executive Summary

5-Methylnicotinaldehyde is a substituted pyridine aldehyde of significant interest as a building block in pharmaceutical synthesis. Its thermal stability is a critical parameter influencing every stage of the drug development lifecycle, from synthesis and purification to storage, formulation, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding and evaluating the thermal stability of **5-methylnicotinaldehyde**. It synthesizes theoretical principles with actionable experimental protocols, enabling researchers to predict, analyze, and mitigate thermal degradation. We will explore its fundamental physicochemical properties, propose likely decomposition pathways based on chemical principles, and detail a multi-faceted analytical strategy centered on Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis.

Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of any stability investigation. **5-Methylnicotinaldehyde** is a solid at room temperature with the key properties summarized below.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO	[1]
Molecular Weight	121.14 g/mol	[1]
Appearance	Solid	[2]
Boiling Point	228.9 °C at 760 mmHg	[1]
Density	1.095 g/cm ³	[1]
IUPAC Name	5-methylpyridine-3-carbaldehyde	[1] [2]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Note: These values are compiled from supplier data and may vary slightly between sources.

Theoretical Decomposition Pathways

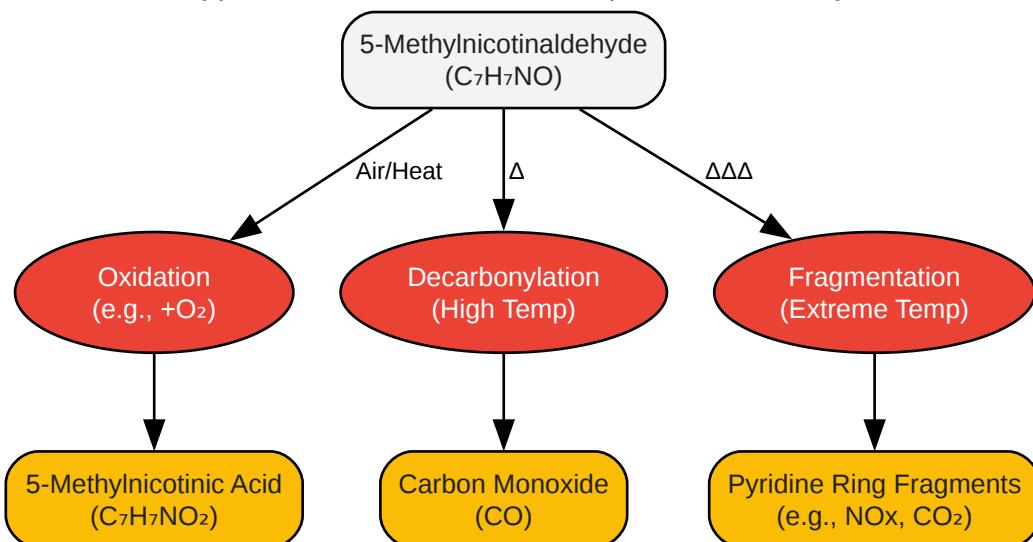
The chemical structure of **5-methylnicotinaldehyde**—a pyridine ring substituted with both a methyl group and an aldehyde group—dictates its reactivity under thermal stress. Based on established principles of organic chemistry, several decomposition pathways can be hypothesized.

- Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of air (oxidizing atmosphere), which would convert it to 5-methylnicotinic acid.[\[4\]](#) This is a primary concern for long-term storage and handling in ambient conditions.
- Decarbonylation: At elevated temperatures, aromatic aldehydes can undergo decarbonylation to release carbon monoxide (CO), a toxic gas.[\[5\]](#)
- Polymerization: Aldehydes are known to undergo self-condensation or polymerization reactions, especially under heat, which would result in the formation of higher molecular weight species.
- Substituent Scission: The bond between the pyridine ring and the aldehyde or methyl group could cleave, leading to fragmentation of the molecule.

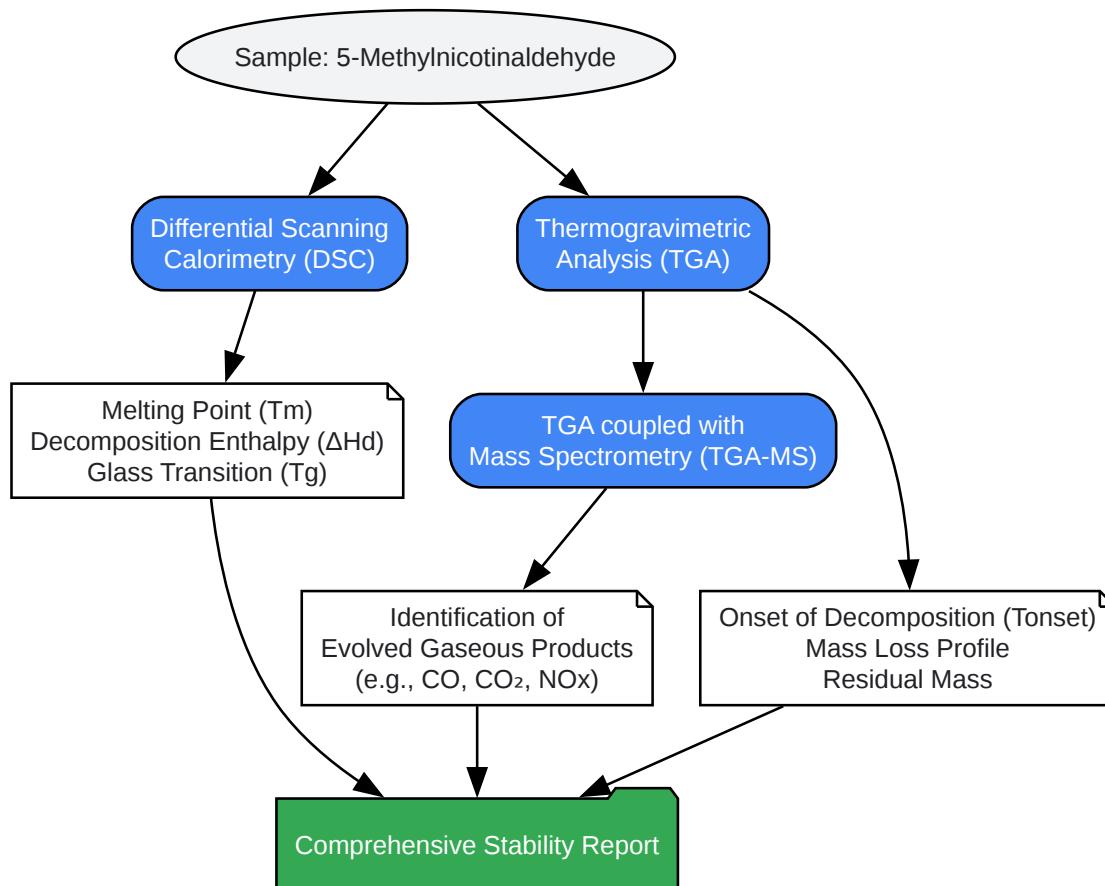
- Ring Fragmentation: Under more extreme thermal conditions, the pyridine ring itself can fragment, leading to the evolution of nitrogen oxides (NOx), carbon oxides, and other volatile organic compounds. A Safety Data Sheet for a related compound notes the formation of carbon oxides and nitrogen oxides (NOx) as hazardous combustion products.[6]

These pathways are not mutually exclusive and can occur concurrently, complicating the degradation profile.

Hypothesized Thermal Decomposition Pathways



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